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Introduction
Nazartinib (also known as EGF816) is a third-generation, irreversible, mutant-selective

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to

target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M

resistance mutation, which is a common mechanism of acquired resistance to first- and

second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] By inhibiting the

kinase activity of these mutant EGFR forms, Nazartinib blocks downstream signaling pathways

that are crucial for tumor cell proliferation and survival.[3] A primary mechanism through which

EGFR TKIs exert their anti-cancer effects is the induction of programmed cell death, or

apoptosis.[4]

These application notes provide a detailed protocol for the quantitative analysis of apoptosis in

cancer cells treated with Nazartinib using flow cytometry. The method described herein utilizes

Annexin V and Propidium Iodide (PI) co-staining to differentiate between viable, early apoptotic,

late apoptotic, and necrotic cells, offering a robust and reproducible means to assess the

cytotoxic efficacy of Nazartinib in a preclinical setting.
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During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the

plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.

Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and

can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the

membrane of live cells or early apoptotic cells, but it can penetrate the compromised

membranes of late apoptotic and necrotic cells. Therefore, co-staining with fluorescently-

labeled Annexin V and PI allows for the differentiation of cell populations by flow cytometry:

Annexin V- / PI-: Live, healthy cells.

Annexin V+ / PI-: Early apoptotic cells.

Annexin V+ / PI+: Late apoptotic or necrotic cells.

Annexin V- / PI+: Necrotic cells (due to primary necrosis).

This method provides a quantitative measure of Nazartinib's ability to induce apoptosis in target

cancer cell lines.

Experimental Protocols
This protocol is designed for the analysis of apoptosis in EGFR-mutant NSCLC cell lines (e.g.,

NCI-H1975, which harbors both L858R and T790M mutations) following treatment with

Nazartinib.

Materials and Reagents
EGFR-mutant cancer cell line (e.g., NCI-H1975)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Nazartinib (EGF816)

Dimethyl sulfoxide (DMSO, for vehicle control)
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Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

Trypsin-EDTA

FITC Annexin V Apoptosis Detection Kit with PI (or equivalent kit with other fluorochromes)

containing:

FITC Annexin V

Propidium Iodide (PI) staining solution

10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

Flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes.

Cell Culture and Treatment
Cell Seeding: Seed NCI-H1975 cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2

mL of complete culture medium.

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂

to allow for cell attachment and recovery.

Nazartinib Treatment: Prepare a stock solution of Nazartinib in DMSO. Dilute the stock

solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10,

50, 100 nM).

Treatment Application: Remove the medium from the wells and replace it with the medium

containing the different concentrations of Nazartinib. Include a vehicle control (DMSO) at a

concentration equivalent to the highest Nazartinib concentration.

Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72

hours) at 37°C and 5% CO₂.

Staining Protocol for Flow Cytometry
Cell Harvesting: Following the treatment period, collect both the floating cells (from the

culture medium) and the adherent cells. To detach adherent cells, wash once with PBS and
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then add Trypsin-EDTA. Pool the floating and adherent cells for each sample.

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

Washing: Discard the supernatant and wash the cells twice with cold PBS. After the final

wash, carefully remove all the supernatant.

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the cell

density to approximately 1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow

cytometry tube.

Annexin V Addition: Add 5 µL of FITC Annexin V to each tube.

PI Addition: Add 5 µL of Propidium Iodide to each tube.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C)

in the dark.

Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analysis: Analyze the samples by flow cytometry within one hour of staining.

Flow Cytometry Analysis
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for

detecting the fluorochromes used (e.g., FITC and PI).

Compensation: Use single-stained controls (Annexin V only and PI only) to set up

fluorescence compensation and to define the quadrants correctly.

Gating Strategy:

Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to

exclude debris.

Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets.
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Analyze the gated single-cell population on a bivariate dot plot of Annexin V-FITC vs. PI.

Data Acquisition: Acquire data for at least 10,000 events per sample.

Quadrant Analysis: Set quadrants based on the unstained and single-stained controls to

identify the four populations:

Lower-Left (Q4): Live cells (Annexin V- / PI-)

Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Data Reporting: Report the percentage of cells in each quadrant. The total percentage of

apoptotic cells is typically calculated as the sum of the percentages in the early and late

apoptotic quadrants (Q3 + Q2).

Data Presentation
The following table presents representative data on the percentage of apoptotic cells in an

EGFR-mutant NSCLC cell line (e.g., H1975) after treatment with a third-generation EGFR

inhibitor for 48 hours. Note: As specific preclinical flow cytometry data for Nazartinib is not

publicly available, this data is illustrative of the expected outcome based on the mechanism of

action and data from similar molecules like Osimertinib.[5][6]
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Treatment
Group

Concentrati
on

% Live
Cells
(Annexin V-
/ PI-)

% Early
Apoptotic
Cells
(Annexin
V+ / PI-)

% Late
Apoptotic/N
ecrotic
Cells
(Annexin
V+ / PI+)

% Total
Apoptotic
Cells

Vehicle

Control
0 nM (DMSO) 92.5 ± 2.1 3.5 ± 0.8 2.0 ± 0.5 5.5 ± 1.3

Nazartinib 10 nM 75.3 ± 3.5 12.8 ± 1.5 9.9 ± 1.2 22.7 ± 2.7

Nazartinib 50 nM 48.1 ± 4.2 25.4 ± 2.8 23.5 ± 2.5 48.9 ± 5.3

Nazartinib 100 nM 22.6 ± 3.8 38.2 ± 3.1 35.2 ± 3.3 73.4 ± 6.4

Data are represented as Mean ± Standard Deviation from three independent experiments.
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Caption: Experimental workflow for apoptosis analysis.
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Caption: EGFR signaling pathway and Nazartinib inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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